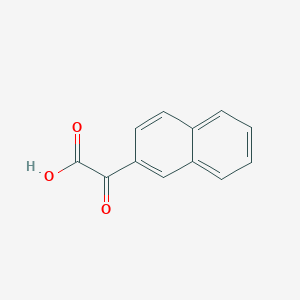

2-(Naphthalen-2-yl)-2-oxoacetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-naphthalen-2-yl-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQMNAKUWQWIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Naphthalen 2 Yl 2 Oxoacetic Acid and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing aryl α-keto acids, including 2-(naphthalen-2-yl)-2-oxoacetic acid, have been well-established. These routes often serve as the foundation for more complex synthetic endeavors.

One of the most direct methods is the oxidation of the corresponding aryl methyl ketone . For the target compound, this involves the oxidation of 2-acetylnaphthalene (B72118). A common and historically significant oxidizing agent for this transformation is selenium dioxide (SeO₂). This reaction selectively oxidizes the methyl group adjacent to the carbonyl to afford the desired α-keto acid.

Another cornerstone of classical synthesis is the Friedel-Crafts acylation . rsc.orgnih.gov Naphthalene (B1677914) can be acylated using an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org This reaction introduces the glyoxylyl group onto the naphthalene ring. The position of acylation on the naphthalene ring (α vs. β) can be influenced by reaction conditions such as the solvent and temperature. researchgate.netmyttex.net Subsequent hydrolysis of the resulting ester yields the final carboxylic acid.

The Grignard reaction provides another versatile route. leah4sci.com A Grignard reagent, prepared from a 2-halonaphthalene (e.g., 2-bromonaphthalene) and magnesium metal, can react with a dialkyl oxalate, such as diethyl oxalate. leah4sci.comwisc.edu This is followed by an acidic workup to hydrolyze the intermediate ester, yielding this compound.

Novel and Emerging Synthetic Approaches

In recent years, synthetic chemistry has seen a push towards developing more efficient, safer, and environmentally friendly methodologies. These novel approaches often offer advantages over their classical counterparts in terms of reaction conditions, yields, and sustainability.

Electrochemical Synthesis

Electrochemical methods represent a green and sustainable alternative for organic synthesis. rsc.org Anodic oxidation offers a direct pathway to α-keto acid esters from aryl methyl ketones. In a typical setup, 2-acetylnaphthalene could be oxidized at an anode in a solvent like methanol (B129727) to directly yield the corresponding methyl ester. This process can be performed without the need for chemical oxidants. Studies have shown that such electrochemical strategies can be employed for the decarboxylative reactions of α-oxocarboxylic acids, including this compound, to synthesize other valuable compounds. rsc.org This highlights both a synthetic and applicative context for the title compound in modern electrochemistry. rsc.org

Visible-Light-Driven Methodologies

Photocatalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. While direct visible-light synthesis of the title compound is an area of ongoing research, related naphthalene derivatives have been successfully used as high-performance visible-light photoinitiators for applications like 3D printing. mdpi.com Furthermore, studies on the photocatalytic reforming of naphthalene and its derivatives, such as naphthalen-1-ol and naphthalen-2-ol, using sensitized TiO₂ have demonstrated the potential of light-driven processes for transforming naphthalene-based structures. mdpi.comrsc.org These advancements suggest a promising future for the application of visible-light methodologies in the synthesis of complex naphthalene derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and enhance reaction efficiency. nih.govmdpi.com This technique has been successfully applied to various reactions involving naphthalene derivatives. nih.govjournal-vniispk.ru For instance, the synthesis of 2-naphthoate (B1225688) and naphthalene-2-carboxylic acid derivatives, which are precursors or related structures to the target compound, has been achieved with excellent yields using microwave irradiation. nih.gov Similarly, multi-step syntheses of complex naphthalene-containing molecules have been accelerated, turning lengthy conventional procedures into rapid processes completed in minutes. davidpublisher.com This technology offers a potent method for expediting classical reactions involved in the synthesis of this compound.

Catalytic Strategies in the Synthesis of this compound and its Precursors

Catalysis is central to modern, efficient chemical synthesis. Both homogeneous and heterogeneous catalysts are employed to improve selectivity, increase reaction rates, and lower the energy requirements for the synthesis of α-keto acids and their precursors.

In Friedel-Crafts acylations , Lewis acids like AlCl₃ are the traditional catalysts, but research has expanded to include other metal triflates which can offer milder reaction conditions. rsc.org For oxidation reactions, transition metal catalysts based on copper or iron are being explored as more environmentally benign alternatives to stoichiometric reagents like selenium dioxide.

Asymmetric catalysis has also been applied to reactions involving naphthalene precursors. For example, the enantioselective dearomatization of 2-naphthols has been achieved using a N,N′-dioxide–scandium(III) complex catalyst, demonstrating the power of catalysis to create complex, chiral molecules from simple naphthalene building blocks. rsc.orgnih.gov Recyclable Brønsted acidic ionic liquids have also been developed to act as both catalyst and solvent in the synthesis of naphthalene derivatives, aligning with green chemistry principles. rsc.org

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

The development of electrochemical and photocatalytic methods is a direct application of green chemistry, as these techniques often replace harsh chemical reagents with electricity or light, which are cleaner energy sources. rsc.orgrsc.org Similarly, microwave-assisted synthesis aligns with green principles by significantly reducing reaction times and, consequently, energy consumption. nih.gov

The table below summarizes the various synthetic approaches discussed:

Interactive Data Table: Synthetic Methodologies

| Methodology | Key Reagents/Conditions | Primary Advantages | Section |

|---|---|---|---|

| Oxidation of Aryl Methyl Ketone | 2-Acetylnaphthalene, Selenium Dioxide (SeO₂) | Direct, well-established | 2.1 |

| Friedel-Crafts Acylation | Naphthalene, Ethyl oxalyl chloride, AlCl₃ | Versatile, common | 2.1 |

| Grignard Reaction | 2-Bromonaphthalene, Mg, Diethyl oxalate | Forms C-C bonds effectively | 2.1 |

| Electrochemical Synthesis | Anodic oxidation, Methanol | Green, avoids chemical oxidants | 2.2.1 |

| Visible-Light Methodologies | Photocatalyst, Light source | Mild conditions, sustainable | 2.2.2 |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, high efficiency | 2.2.3 |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Alpha-Keto Group

The alpha-keto group, with its electrophilic carbonyl carbon, is a prime target for a variety of nucleophilic attacks and reduction reactions.

The carbonyl carbon of the keto group in 2-(naphthalen-2-yl)-2-oxoacetic acid is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.com A wide range of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the pi bond and the formation of a new single bond. youtube.com The presence of the adjacent naphthalene (B1677914) ring can influence the stereochemistry of this addition, particularly with bulky nucleophiles or in the presence of chiral catalysts. Reactions with organometallic reagents like Grignard reagents or organolithium compounds can introduce new carbon-carbon bonds. For instance, the reaction with a Grignard reagent (R-MgBr) would yield a tertiary alcohol after an acidic workup.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | α-hydroxy acid |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 2-hydroxy-2-(naphthalen-2-yl)propanoic acid |

This table is generated based on established principles of organic reactions and does not represent experimentally verified outcomes for this specific compound unless cited.

The keto group of this compound can be selectively reduced to a hydroxyl group, yielding 2-hydroxy-2-(naphthalen-2-yl)acetic acid. This transformation can be achieved using various reducing agents. The choice of reducing agent can influence the chemoselectivity, especially given the presence of the carboxylic acid group.

Common reducing agents for ketones include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net Sodium borohydride is a milder reducing agent and is generally selective for aldehydes and ketones over carboxylic acids. Therefore, it would be a suitable reagent for the selective reduction of the keto group in this molecule. More powerful reducing agents like LiAlH₄ would likely reduce both the ketone and the carboxylic acid.

Table 2: Reduction of the Keto Group

| Reducing Agent | Product | Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) | 2-hydroxy-2-(naphthalen-2-yl)acetic acid | Selective for the keto group. |

This table is generated based on established principles of organic reactions and does not represent experimentally verified outcomes for this specific compound unless cited.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org The alpha-keto group of this compound can participate in condensation reactions with various binucleophiles. For example, reaction with ortho-phenylenediamine would lead to the formation of a quinoxaline (B1680401) derivative. This type of reaction is a well-established method for the synthesis of heterocyclic compounds. mdpi.com

The reaction proceeds through the initial formation of an imine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring. These heterocyclic products are of interest due to their presence in a wide range of biologically active compounds.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is another key site for chemical modification, allowing for the formation of esters, amides, and other acid derivatives.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst like sulfuric acid. chemguide.co.uk The carboxylic acid functionality of this compound can be readily converted to its corresponding ester. This reaction is often reversible and can be driven to completion by removing the water formed during the reaction. chemguide.co.uk

For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 2-(naphthalen-2-yl)-2-oxoacetate. A variety of esters can be synthesized by simply changing the alcohol used in the reaction. medcraveonline.com

Table 3: Esterification of this compound

| Alcohol | Product |

|---|---|

| Methanol (B129727) | Methyl 2-(naphthalen-2-yl)-2-oxoacetate |

| Ethanol | Ethyl 2-(naphthalen-2-yl)-2-oxoacetate |

This table is generated based on established principles of organic reactions and does not represent experimentally verified outcomes for this specific compound unless cited.

The carboxylic acid can be converted into an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common methods for amide bond formation involve the use of coupling reagents. rsc.orgnih.gov

Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed to facilitate this reaction. researchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. This methodology allows for the synthesis of a wide array of amide derivatives of this compound, including analogs of peptides where the naphthalenyl-oxoacetyl moiety is coupled to an amino acid or a peptide chain. nih.gov

Table 4: Amide Formation from this compound

| Amine | Coupling Reagent | Product |

|---|---|---|

| Ammonia | EDC | 2-(naphthalen-2-yl)-2-oxoacetamide |

| Aniline | DCC | N-phenyl-2-(naphthalen-2-yl)-2-oxoacetamide |

This table is generated based on established principles of organic reactions and does not represent experimentally verified outcomes for this specific compound unless cited.

Decarboxylation Pathways and Derivatives

The decarboxylation of α-keto acids such as this compound is a significant transformation, though nonenzymatic methods can be challenging. scribd.com While α-keto acids are often resistant to thermal decarboxylation, several catalytic and oxidative methods have been developed to facilitate this process, leading to the formation of valuable chemical derivatives. scribd.com

One prominent pathway involves a synergistic approach using visible-light-mediated photoredox and nickel catalysis. princeton.edu This method enables the direct decarboxylative arylation of α-oxo acids, proceeding through an acyl radical intermediate. When applied to this compound, this transformation would yield a variety of aryl 2-naphthyl ketones. The reaction is notable for its mild conditions and broad substrate scope, accommodating a range of aryl halides as coupling partners. princeton.edu

Oxidative decarboxylation presents another viable pathway, typically converting the α-keto acid into the corresponding aldehyde. This process involves the loss of carbon dioxide and the formation of a carbonyl group at the α-position. For this compound, this would result in the formation of 2-naphthaldehyde. Various metal-catalyzed and metal-free oxidative systems have been reported for the similar transformation of arylacetic acids, which can be adapted for α-keto acids. chemrevlett.comias.ac.in

Enzymatic decarboxylation is also a well-established pathway, particularly using branched-chain keto acid decarboxylases (KDCs). nih.gov These enzymes catalyze the non-oxidative decarboxylation of α-keto acids to produce aldehydes. While specific studies on this compound may be limited, the general applicability of KDCs suggests this as a potential biocatalytic route to 2-naphthaldehyde. nih.gov

| Pathway | Typical Reagents/Catalysts | Primary Derivative(s) | Reference |

|---|---|---|---|

| Decarboxylative Arylation | Photoredox Catalyst (e.g., Ir complex), Nickel Catalyst (e.g., NiBr2·diglyme), Aryl Halide | Aryl 2-naphthyl ketones | princeton.edu |

| Oxidative Decarboxylation | Oxidizing agent (e.g., K2S2O8, O2), often with a metal catalyst (e.g., Cu, Mn) | 2-Naphthaldehyde | chemrevlett.comias.ac.in |

| Enzymatic Decarboxylation | Keto Acid Decarboxylase (KDC) enzymes | 2-Naphthaldehyde | nih.gov |

Functionalization and Derivatization of the Naphthalene Core

The naphthalene moiety of this compound offers opportunities for further functionalization, allowing for the synthesis of more complex molecular architectures.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In naphthalene, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. pearson.com

The 2-oxoacetic acid group attached at the C2 position is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. This deactivation primarily affects the ring to which the substituent is attached. Consequently, electrophilic substitution is expected to occur predominantly on the unsubstituted ring of the naphthalene core. The most favored positions for attack would be the α-positions of the second ring, namely C5 and C8.

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 2-(5-Nitro-naphthalen-2-yl)-2-oxoacetic acid and 2-(8-Nitro-naphthalen-2-yl)-2-oxoacetic acid |

| Halogenation | Br2, FeBr3 | 2-(5-Bromo-naphthalen-2-yl)-2-oxoacetic acid and 2-(8-Bromo-naphthalen-2-yl)-2-oxoacetic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-(5-Acyl-naphthalen-2-yl)-2-oxoacetic acid and 2-(8-Acyl-naphthalen-2-yl)-2-oxoacetic acid |

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions provide pathways to construct new rings onto the existing naphthalene scaffold. While specific examples utilizing this compound as the starting material are not extensively documented, the naphthalene core is known to participate in such transformations. For instance, transition-metal-free benzannulation reactions involving arynes have been used to create highly functionalized naphthalene derivatives, demonstrating a strategy where new aromatic rings can be fused to a naphthalene precursor. researchgate.net Such strategies could potentially be adapted to further elaborate the structure of this compound or its derivatives.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. fardapaper.ir α-Keto acids are valuable substrates in certain MCRs.

A notable example is the microwave-assisted decarboxylative three-component coupling of a 2-oxoacetic acid, an amine, and a terminal alkyne, often referred to as an OA²-coupling. nih.gov This reaction, typically catalyzed by a copper(I) salt, proceeds via the loss of CO₂ from the α-keto acid to generate an acyl intermediate that subsequently combines with the other components. Applying this methodology to this compound would provide a direct and efficient route to a diverse range of polysubstituted propargylamines containing the naphthalen-2-yl moiety. nih.gov

Furthermore, the Doebner reaction is a classic MCR that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid (an α-keto acid). nih.gov By analogy, this compound could potentially replace pyruvic acid in a Doebner-type reaction. This would involve its condensation with an aromatic amine and an aldehyde to construct complex quinoline (B57606) derivatives bearing a naphthalen-2-yl substituent, showcasing the utility of the title compound in building heterocyclic scaffolds. nih.gov

| Reaction Name/Type | Reactant 1 | Reactant 2 | Reactant 3 | Resulting Product Class | Reference |

|---|---|---|---|---|---|

| OA²-Coupling | This compound | Amine (Primary or Secondary) | Terminal Alkyne | Propargylamines | nih.gov |

| Doebner-type Reaction | This compound | Aniline | Aldehyde | Quinolines | nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

2-(Naphthalen-2-yl)-2-oxoacetic Acid as a Building Block for Complex Organic Molecules

The reactivity of the α-ketoacid functional group, combined with the rigid and aromatic naphthalene (B1677914) scaffold, makes this compound a valuable precursor for constructing intricate molecular architectures.

While not extensively documented as a direct precursor in the synthesis of specific natural product analogs, this compound serves as a key component in the synthesis of other complex, polycyclic aromatic systems. A notable example is its use in the preparation of advanced discoidal molecules, such as hexa-ester derivatives of researchgate.nethelicene. ufba.br In these syntheses, the 2-naphthylglyoxylic acid is esterified with long-chain alcohols, and the resulting intermediates undergo intramolecular photocyclization reactions to build the complex, helical structure of the helicene core. ufba.br This demonstrates its utility in constructing highly functionalized and sterically complex molecules.

The relevance of this compound in the pharmaceutical domain has been identified primarily through metabolic studies rather than as a direct synthetic intermediate. Research has shown that 2-naphthylglyoxylic acid is one of several metabolites formed from the degradation of the isopropylaminoethanol side chain of the beta-blocker drug pronethalol. researchgate.netwho.int This metabolic link underscores the biocompatibility and biochemical relevance of the naphthalene-oxoacetic acid structure. However, its application as a primary building block in the de novo synthesis of pharmaceutical scaffolds is not extensively detailed in the scientific literature.

The dual functionality of this compound makes it a versatile reagent for the synthesis of heterocyclic compounds. The ester derivative of 2-naphthylglyoxylic acid can react with aromatic diamines, such as phenylenediamine, to undergo an oxidative cyclization, yielding indazole derivatives. Furthermore, intermediates derived from this acid can be used in photocyclization reactions to create complex heterocyclic systems, including those based on triazine and helicene. ufba.brmolaid.com These reactions leverage the compound's structure to build fused ring systems containing nitrogen and other heteroatoms.

| Starting Material Derivative | Reactant | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 2-Naphthylglyoxylic acid ester | Phenylenediamine | Oxidative cyclization | Indazole derivative | |

| Esterified 2-Naphthylglyoxylic acid | (Self, intramolecular) | Photocyclization | researchgate.netHelicene derivative | ufba.br |

Role in Polymer and Material Precursor Chemistry

The unique photochemical properties of this compound make it suitable for applications in materials science, particularly in the formulation of advanced polymers and materials.

One significant application is its use as a photoinitiator in UV-LED curable compositions and inks. google.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (such as free radicals) that initiate polymerization. The photodecarboxylation of naphthylglyoxylic acids upon UV irradiation makes them effective for this purpose. researchgate.netgoogle.com

Additionally, its role as a precursor in the synthesis of luminescent liquid crystals highlights its value in creating functional materials. ufba.br When incorporated into triazine-based discoidal molecules, the naphthalene moiety contributes to the material's photophysical properties, resulting in liquid crystals that exhibit fluorescence, making them suitable for applications in optical and electronic devices. ufba.br

| Application Area | Function of Compound | Resulting Material | Key Property | Reference |

|---|---|---|---|---|

| UV-Curable Inks/Coatings | Photoinitiator | Cured Polymer Network | Photochemical reactivity (decarboxylation) | researchgate.netgoogle.com |

| Advanced Optical Materials | Building Block | Luminescent Liquid Crystals | Fluorescence and columnar mesomorphism | ufba.br |

Ligand Design and Coordination Chemistry Applications

In the field of coordination chemistry, the structure of this compound presents significant potential for ligand design. The molecule contains two potential coordination sites: the carboxylate group (-COOH) and the α-keto group (C=O). This arrangement allows it to act as a bidentate chelating ligand, where both the carboxylate oxygen and the keto oxygen can bind to a single metal center, forming a stable five-membered ring.

While the coordination chemistry of related naphthalene-based acetic acids (lacking the keto group) is well-studied, the specific use of this compound as a ligand is less documented. Its structure suggests that it could form stable complexes with a variety of metal ions, with the naphthalene backbone influencing the steric and electronic properties of the resulting metal complex. The rigid aromatic scaffold can be used to control the geometry around the metal center and to facilitate π-π stacking interactions in the solid state, leading to the formation of supramolecular structures. These characteristics make it a promising candidate for the design of new catalysts, magnetic materials, and metal-organic frameworks (MOFs).

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving 2-(naphthalen-2-yl)-2-oxoacetic acid, an α-keto acid, is crucial for understanding its reactivity and optimizing its application in chemical synthesis. Mechanistic studies often involve a combination of spectroscopic monitoring to identify transient species, kinetic analysis to determine reaction rates, and investigation into specific pathways, such as those involving radical intermediates.

The direct observation of transient species is a cornerstone of mechanistic investigation. Spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates, which are often short-lived and present in low concentrations.

UV-Vis Spectroscopy : This technique is used to monitor reactions involving chromophoric species. The naphthalene (B1677914) moiety in this compound possesses a strong UV chromophore. Changes in the electronic structure during a reaction, such as the formation of intermediates, can lead to shifts in the absorption spectrum. For instance, the formation of a reaction intermediate might be signaled by the appearance of a new absorption band at a different wavelength. researchgate.netresearchgate.net In studies of other reactions, difference spectra, obtained by subtracting the reactant spectrum from the reaction mixture spectrum, can reveal absorption bands belonging exclusively to transient intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation of stable molecules and can be adapted to detect reaction intermediates. Low-temperature NMR can sometimes trap and characterize intermediates that are unstable at room temperature. nih.gov For reactions involving this compound, ¹H and ¹³C NMR could track the disappearance of reactant signals and the appearance of product signals, potentially revealing signals from longer-lived intermediates.

Raman and Infrared (IR) Spectroscopy : Vibrational spectroscopy techniques like IR and Raman can provide real-time information about changes in functional groups during a reaction. researchgate.net For example, in a reaction involving the carboxyl or ketone group of this compound, Attenuated Total Reflectance (ATR)-IR spectroscopy could monitor the change in the C=O stretching frequency, indicating the formation of an intermediate complex or the progress toward the final product. researchgate.net

While specific spectroscopic studies monitoring intermediates in reactions of this compound are not extensively detailed in the literature, the principles from related systems are directly applicable. The table below summarizes how these techniques would be applied.

| Spectroscopic Technique | Application in Monitoring Intermediates | Anticipated Observation for this compound Reactions |

|---|---|---|

| UV-Vis Spectroscopy | Detects changes in electronic conjugation and chromophores. | Shift in the π-π* transition bands of the naphthalene ring or the appearance of new bands indicating the formation of a charged or radical intermediate. |

| NMR Spectroscopy | Provides structural information on intermediates stable enough for detection. | Appearance of new aromatic or aliphatic signals, possibly at low temperature, corresponding to a transient species. |

| IR/Raman Spectroscopy | Tracks changes in specific functional groups (e.g., C=O, O-H). | Shift in the carbonyl (C=O) stretching frequencies of the ketone and carboxylic acid groups upon complexation or conversion. |

Kinetic studies provide quantitative data on how reaction rates are affected by factors such as reactant concentrations, temperature, and catalysts. This information is fundamental to proposing and validating a reaction mechanism. researchgate.net For reactions involving this compound, a kinetic study would typically involve monitoring the concentration of the reactant or a product over time.

The rate law, an experimentally determined equation, expresses the relationship between the reaction rate and the concentration of reactants. For example, a hypothetical reaction could be found to be first-order with respect to this compound and a co-reactant, suggesting both are involved in the rate-determining step. researchgate.net

Furthermore, temperature-dependent kinetic studies allow for the determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). researchgate.net These thermodynamic parameters provide insight into the transition state of the rate-limiting step. researchgate.net For instance, a large negative entropy of activation would suggest an associative or highly ordered transition state. researchgate.net Studies on the reactions of 2-naphthyl radicals have employed Rice–Ramsperger–Kassel–Marcus (RRKM)/master-equation simulations to determine temperature- and pressure-dependent rate constants for various reaction channels. maxapress.commaxapress.com

α-Keto acids like this compound are well-established precursors for the generation of acyl radicals, particularly through visible-light photoredox catalysis. nih.govsci-hub.se This modern synthetic approach offers a mild alternative to traditional methods that require harsh conditions like high temperatures or UV irradiation. nih.govthieme-connect.com

The general mechanism involves the following steps:

Single-Electron Transfer (SET) : A photocatalyst, excited by visible light, engages in a single-electron transfer with the α-keto acid. This can occur via an oxidative or reductive quenching cycle. In an oxidative quenching pathway, the excited photocatalyst oxidizes the carboxylate form of the α-keto acid. sioc.ac.cn

Decarboxylation : The resulting α-ketocarboxylate radical is unstable and undergoes rapid decarboxylation (loss of CO₂) to generate a 2-(naphthalen-2-yl)acyl radical. nih.govsci-hub.sesioc.ac.cn

Radical Trapping : The highly reactive acyl radical can then be trapped by various radical acceptors, such as activated alkenes or aryl halides, to form new carbon-carbon bonds. sci-hub.sesioc.ac.cn

This strategy has been employed to synthesize a diverse range of ketones and other valuable organic molecules. sci-hub.sethieme-connect.com The reaction is compatible with a wide range of functional groups, highlighting its utility in complex molecule synthesis. sci-hub.se Dual catalytic systems, combining a photoredox catalyst with another catalyst (e.g., nickel), can enable challenging cross-coupling reactions. sci-hub.sesioc.ac.cn In such a system, the photogenerated acyl radical adds to a Ni(II)-aryl complex, which then undergoes reductive elimination to yield an aryl ketone. sci-hub.sesioc.ac.cn

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides powerful tools for investigating reaction mechanisms, electronic structures, and reactivity at the molecular level. These methods complement experimental studies by providing insights into species and processes that are difficult to observe directly, such as transition states.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. researchgate.netmdpi.com DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that describe a molecule's reactivity. nih.gov

For this compound, DFT calculations can provide valuable information:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govirjweb.com Studies on substituted naphthalenes show that the presence of a carboxyl group (COOH) can reduce the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its reactivity. researchgate.net

Global Reactivity Descriptors : Based on FMO energies, several descriptors can be calculated to quantify reactivity, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.com These parameters help predict how the molecule will behave in chemical reactions.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack.

The table below lists key electronic properties that can be determined for this compound using DFT calculations.

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and polarizability. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Higher hardness correlates with lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy stabilization when the system acquires electrons from the environment. | Indicates the molecule's propensity to act as an electrophile. |

A reaction energy profile, also known as a reaction coordinate diagram, maps the potential energy of a system as it transforms from reactants to products. wikipedia.orgchemguide.co.uk These profiles are essential for understanding the feasibility and kinetics of a reaction. Key features of an energy profile include reactants, products, reaction intermediates, and transition states. khanacademy.org

Transition State (TS) : The transition state is the highest energy point along a specific reaction pathway. chemguide.co.uk It represents a transient molecular configuration that is not a stable intermediate but rather the peak of the energy barrier that must be overcome for the reaction to proceed. wikipedia.org

Activation Energy (ΔG‡) : This is the free energy difference between the reactants and the transition state. It determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. wikipedia.org

Computational methods like DFT can be used to locate the geometry of transition states and calculate their energies. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be constructed. researchgate.net For instance, in the reaction of the 2-naphthyl radical with another molecule, DFT calculations can map out the potential energy profiles for different addition pathways, identifying the most favorable route. maxapress.com This analysis provides a detailed, step-by-step view of the reaction mechanism that is often inaccessible through experimental means alone. researchgate.net

Molecular Dynamics Simulations

Conformational Analysis and Intermolecular Interactions

The conformational landscape and potential for intermolecular interactions of this compound are dictated by its molecular structure, which features a planar naphthalene ring system connected to a flexible oxoacetic acid moiety.

Conformational Analysis:

The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the C2 carbon of the naphthalene ring and the carbonyl carbon of the oxoacetic acid group. This rotation determines the relative orientation of the naphthalene ring and the carboxylic acid group. Different conformers, such as syn and anti orientations, may exist due to this rotation. The stability of these conformers is influenced by steric hindrance and electronic interactions between the two functional groups. While specific experimental or high-level computational studies on the conformational preferences of this exact molecule are not prevalent, analysis of related structures, such as 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes where different aryl groups (including naphthalen-2-yl) are present, indicates that steric repulsions play a significant role in determining the preferred solid-state conformations. researchgate.net For this compound, it is plausible that a conformation minimizing steric clash between the peri-hydrogen of the naphthalene ring and the oxoacetic acid group would be favored.

Intermolecular Interactions:

The functional groups present in this compound allow for a variety of non-covalent intermolecular interactions, which are crucial in its crystal packing and its interactions with other molecules.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both the hydroxyl and carbonyl oxygens). This facilitates the formation of strong hydrogen bonds, often leading to the formation of dimers in the solid state or in non-polar solvents. These interactions play a critical role in the assembly of molecules in a crystal lattice.

π-π Stacking: The extended aromatic system of the naphthalene ring is capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent naphthalene rings overlap, contribute significantly to the stabilization of the crystal structure. Studies on other naphthalene derivatives, such as perfluorohalogenated naphthalenes, have highlighted the importance of π-hole stacking in their crystal engineering. rsc.org

The interplay of these interactions—hydrogen bonding, π-π stacking, and van der Waals forces—governs the supramolecular architecture of this compound in the solid state and its behavior in solution. A detailed understanding of these interactions is fundamental for predicting its physical properties and its interactions in a biological or chemical system.

Advanced Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 2-(Naphthalen-2-yl)-2-oxoacetic acid. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental formula with a high degree of confidence. The exact mass of this compound (C₁₂H₈O₃) is 200.0473 g/mol . biosynth.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would show a measured mass very close to this theoretical value, confirming the compound's elemental composition.

Beyond simple confirmation, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns, providing further structural verification. The fragmentation of the [M-H]⁻ ion of α-keto acids is a known process that can be used to identify these compounds. fao.orgnih.gov For this compound, key fragmentation pathways would likely involve the loss of the carboxyl group (as CO₂) and the adjacent carbonyl group (as CO), leading to characteristic fragment ions.

Expected Fragmentation in HRMS (ESI-) :

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 199.0395 ([M-H]⁻) | 155.0502 | 44.0 (CO₂) | Decarboxylation of the parent ion. |

In a research context, HRMS is also pivotal for reaction monitoring. Techniques like Multiple Reaction Monitoring (MRM) can be employed for the highly sensitive and selective quantification of the target compound in complex mixtures, allowing researchers to track the progress of a synthesis or a metabolic process involving this compound. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR: The ¹H NMR spectrum would be characterized by signals in the aromatic region corresponding to the seven protons of the naphthalene (B1677914) ring system. The chemical shifts and coupling patterns of these protons would be indicative of a 2-substituted naphthalene. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which would disappear upon D₂O exchange. libretexts.org

¹³C NMR: The ¹³C NMR spectrum would show 12 distinct carbon signals. Diagnostic peaks would include the two carbonyl carbons (one for the ketone and one for the carboxylic acid) at highly deshielded chemical shifts (typically in the range of 160-200 ppm). libretexts.orgacs.org The ten carbons of the naphthalene ring would appear in the aromatic region (approx. 110-140 ppm). researchgate.netnih.gov

Advanced 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for providing deeper mechanistic insights.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons within the naphthalene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for confirming the connection of the oxoacetic acid moiety to the C2 position of the naphthalene ring by observing correlations from the naphthalene protons to the carbonyl carbons.

Table of Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene Protons | 7.5 - 8.5 | Multiplets |

| Carboxylic Acid Proton | >10 | Broad Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| C=O (Ketone) | ~180-195 | |

| C=O (Carboxylic Acid) | ~160-175 | |

| Naphthalene Carbons | ~110-140 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

As a representative example, the crystal structure of a related naphthalene derivative, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate , has been determined. mdpi.com This compound crystallizes in the monoclinic system with the space group P2₁/c. The analysis revealed that the naphthalene system is nearly planar and that the crystal packing is stabilized by a network of C-H···O and N-H···O hydrogen bonds. mdpi.com

Such studies on derivatives provide critical insights into how the naphthalene moiety influences the solid-state packing and conformation, which are essential for materials science and drug design applications.

Table of Crystallographic Data for a Representative Naphthalene Derivative

| Parameter | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6281 |

| b (Å) | 14.2828 |

| c (Å) | 16.5913 |

| β (°) | 91.946 |

| Volume (ų) | 2517.1 |

Spectroscopic Techniques (FT-IR, UV-Vis, Fluorescence) for Functional Group Analysis and Mechanistic Probes

A combination of spectroscopic techniques is used to probe the functional groups and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum of this compound would be dominated by strong absorptions from the carbonyl groups and the aromatic ring. Key expected vibrational frequencies include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching vibration for the carboxylic acid, expected around 1700-1725 cm⁻¹. nih.gov

A strong C=O stretching vibration for the α-keto group, typically found around 1680-1715 cm⁻¹. libretexts.org

C-H stretching vibrations for the aromatic ring, typically appearing just above 3000 cm⁻¹. researchgate.net

C=C stretching vibrations within the aromatic naphthalene ring, in the 1450-1600 cm⁻¹ region. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dictated by the electronic transitions within the naphthalene chromophore. Naphthalene and its derivatives exhibit strong ultraviolet absorption due to π-π* transitions. researchgate.netaanda.org The spectrum would likely show multiple absorption bands, characteristic of the naphthalene ring system, typically with maxima below 350 nm. scholarsresearchlibrary.com The presence of the conjugated keto and carboxyl groups may cause a slight shift in the absorption maxima compared to unsubstituted naphthalene.

Fluorescence Spectroscopy: Naphthalene derivatives are well-known for their fluorescent properties. nih.gov Upon excitation with UV light, this compound is expected to exhibit fluorescence. One study has reported a fluorescence emission at 561 nm in aqueous solution with a quantum yield of 0.024. biosynth.com The emission wavelength and intensity can be sensitive to the solvent environment, providing a useful probe for studying interactions of the molecule with its surroundings. tandfonline.com The characteristic fluorescence of the naphthalene moiety can be used to monitor its presence in various systems and to study energy transfer processes. researchgate.net

Table of Expected Spectroscopic Data for this compound

| Technique | Expected Feature | Approximate Wavenumber/Wavelength |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | |

| C=O Stretch (Ketone) | 1680-1715 cm⁻¹ | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | |

| UV-Vis | π-π* Transitions (Naphthalene) | λₘₐₓ < 350 nm |

| Fluorescence | Emission Maximum | ~561 nm (in aqueous solution) biosynth.com |

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. While specific asymmetric syntheses for 2-(Naphthalen-2-yl)-2-oxoacetic acid are not yet extensively reported, future research could adapt established strategies from related molecular systems. The presence of a prochiral ketone makes the compound an ideal candidate for asymmetric reduction to produce chiral alpha-hydroxy acids.

Future investigations could focus on:

Catalytic Asymmetric Hydrogenation: Employing chiral transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium) with chiral phosphine (B1218219) ligands could facilitate the enantioselective reduction of the keto group.

Enzyme-Catalyzed Reduction: The use of ketoreductase enzymes offers a green and highly selective method for producing a single enantiomer of the corresponding alcohol.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the carboxylic acid group could direct stereoselective transformations at the adjacent ketone.

Furthermore, methodologies developed for the asymmetric functionalization of other naphthalene-containing compounds, such as the enantioselective dearomatization of naphthols or the synthesis of axially chiral naphthalene (B1677914) atropisomers, could inspire novel routes to chiral derivatives of the target molecule. researchgate.netnih.govresearchgate.net The development of such methods would provide access to valuable chiral building blocks for the synthesis of complex molecules.

Exploration of Novel Reactivity Patterns for the Alpha-Keto Acid and Naphthalene Moieties

The dual functionality of this compound provides fertile ground for exploring novel chemical transformations. The alpha-keto acid motif is a versatile functional group, known to act as both an electrophile and a nucleophile. nih.gov The naphthalene ring, an electron-rich aromatic system, is amenable to modern C-H functionalization techniques. anr.frresearchgate.net

Alpha-Keto Acid Reactivity: Future studies could investigate reactions such as multicomponent reactions where the keto and acid groups participate in sequential bond-forming events. The development of novel decarboxylative functionalization reactions represents another promising avenue, allowing the keto-carbon to be used as a synthetic linchpin for forming new carbon-carbon or carbon-heteroatom bonds.

Naphthalene Moiety Reactivity: The application of modern C-H activation and functionalization strategies to the naphthalene ring of this compound is a key area for future exploration. anr.frresearchgate.net Research has demonstrated that directing groups, such as amides or carboxylic acids, can enable highly regioselective reactions at positions that are otherwise difficult to access. researchgate.netdntb.gov.ua Applying these methods could lead to the synthesis of a diverse library of derivatives with tailored electronic and steric properties. For example, transition-metal-catalyzed C-H functionalization could be used to introduce aryl, alkyl, or heteroatom substituents at specific positions on the naphthalene core, creating novel molecular architectures. researchgate.net

Integration into Advanced Functional Material Design

The structural and electronic characteristics of the naphthalene unit make this compound a compelling building block for advanced functional materials. The focus of future research in this area would be on how the molecule's chemical features contribute to the material's function, rather than its bulk physical properties.

Porous Organic Polymers: The naphthalene group can be incorporated into porous polymer networks to enhance their adsorption capabilities. nih.gov Future work could involve using this compound as a monomer or cross-linker in the synthesis of porous materials for applications in gas separation (e.g., CO2 capture) or the adsorption of heavy metals from water. nih.gov The alpha-keto acid functionality could be leveraged to introduce additional interaction sites within the polymer framework.

Functional Polymer Synthesis: The compound could serve as a functional initiator or monomer in polymerization reactions. For instance, it could be used to introduce the fluorescent naphthalene moiety into polymers like poly(2-oxazoline)s, which are explored for biomedical applications. mdpi.com This could yield materials suitable for bio-imaging or as traceable drug delivery vehicles.

Conductive Polymers and Organic Electronics: Naphthalene diimides have been used to create n-type polymers for organic solar cells. mdpi.com While this compound is not a diimide, future research could explore its conversion into electronically active monomers for incorporation into semiconducting polymers, leveraging the inherent electronic properties of the naphthalene core.

Interdisciplinary Applications in Chemical Science

Beyond its core synthetic utility, this compound has potential applications that span multiple sub-disciplines of chemistry.

Fluorescent Probes and Sensors: The compound is reported to exhibit fluorescence emission. biosynth.com This intrinsic property could be harnessed to develop chemical sensors. The alpha-keto acid group could be designed to interact with specific analytes (e.g., metal ions, biomolecules), leading to a measurable change in the fluorescence of the naphthalene moiety upon binding.

Organocatalysis: The carboxylic acid group provides a site for Brønsted acid catalysis. nih.gov The molecule could be immobilized on a solid support to create a recyclable heterogeneous acid catalyst. nih.gov Furthermore, chiral derivatives of the compound could be developed as novel organocatalysts for asymmetric transformations, drawing inspiration from the success of other chiral acid catalysts in enantioselective synthesis. nih.gov

Precursor for Heterocyclic Synthesis: The dicarbonyl arrangement of the alpha-keto acid moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds. Future work could explore its use in condensation reactions with binucleophiles to construct novel and potentially bioactive heterocyclic scaffolds.

Q & A

Q. What are the established synthetic routes for 2-(Naphthalen-2-yl)-2-oxoacetic acid, and how is its structural integrity verified?

The compound is synthesized via oxidative or coupling reactions. For example, in a K₂S₂O₈-mediated silver-catalyzed acylarylation of unactivated alkenes, it reacts with indole derivatives to yield products in 53% yield . Another method involves palladium-catalyzed oxidative decarboxylation, achieving 37–88% yields depending on steric and catalytic conditions . Structural verification employs ¹H and ¹³C NMR spectroscopy, with data matching literature reports (e.g., ¹H NMR peaks at δ 7.68 (s, 1H) and 7.60 (dd, J = 8.1 Hz)) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and purity, with characteristic peaks for naphthyl and oxoacetic moieties .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) functional groups .

- X-ray Crystallography : While not directly reported for this compound, SHELX software (e.g., SHELXL/SHELXS) is widely used for crystallographic refinement of similar α-oxocarboxylic acids .

Q. What are the typical applications of this compound in organic synthesis?

It serves as:

- A coupling partner in Pd-catalyzed C-H acylation reactions to synthesize biaryl diketones .

- A precursor in silver-catalyzed heterocycle functionalization, enabling access to indole derivatives .

- A substrate for studying steric effects in transition-metal catalysis due to its bulky naphthyl group .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its reactivity in Pd-catalyzed reactions?

The naphthyl group introduces steric hindrance, reducing yields in Pd(II)-catalyzed reactions (e.g., 37% for diketone formation) . However, optimized conditions (e.g., ligand choice, solvent) mitigate this, as seen in an 88% yield for palladium-catalyzed heterodimerization . Electronic effects from the electron-withdrawing oxoacetate group enhance electrophilicity, facilitating decarboxylative coupling .

Q. What computational methods can elucidate the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Predicts molecular orbitals, charge distribution, and transition states for decarboxylation or acylation steps.

- Molecular Dynamics (MD) : Simulates solvent interactions and steric effects in catalytic systems.

- Crystallographic Software (SHELX) : Refines X-ray data to resolve tautomeric or conformational states .

Q. How can researchers resolve contradictions in reaction yields reported for this compound across different studies?

Discrepancies (e.g., 37% vs. 88% yields) arise from:

- Catalyst Systems : Pd(II) vs. Pd(0) catalysts exhibit varying tolerance to steric bulk .

- Reaction Conditions : Solvent polarity, temperature, and oxidants (e.g., K₂S₂O₈) impact radical intermediates in acylarylation .

- Analytical Methods : Yield calculations may differ if side products or unreacted starting materials are not quantified via HPLC or LC-MS .

Q. What role does this compound play in coordination chemistry or materials science?

While direct evidence is limited, analogous α-oxocarboxylic acids form metal complexes (e.g., with Cu²⁺ or Fe³⁺) for catalytic or photoluminescent applications . The naphthyl group’s aromaticity may enhance π-π stacking in supramolecular assemblies, a hypothesis testable via UV-Vis and fluorescence spectroscopy.

Methodological Notes

- Synthetic Optimization : Screen Pd/Ag catalysts and ligands (e.g., phosphines) to improve yields in sterically hindered systems .

- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and replicate literature procedures .

- Safety Protocols : Handle reactive intermediates (e.g., acyl radicals) under inert atmospheres to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.